molecular formula C22H31NO2 B15076798 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline CAS No. 114203-82-6

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline

Cat. No.: B15076798
CAS No.: 114203-82-6
M. Wt: 341.5 g/mol
InChI Key: SNURMEDSOLSWTL-UHFFFAOYSA-N
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Description

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.498 g/mol . This compound is known for its unique structure, which includes a tert-octylphenoxy group and an aniline moiety connected by an ethoxy bridge. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline typically involves the reaction of 4-tert-octylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate . This reaction forms an intermediate, which is then reacted with aniline to produce the final compound. The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure a high yield of the desired product.

Chemical Reactions Analysis

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The tert-octylphenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

114203-82-6

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]aniline

InChI

InChI=1S/C22H31NO2/c1-21(2,3)16-22(4,5)17-10-12-18(13-11-17)24-14-15-25-20-9-7-6-8-19(20)23/h6-13H,14-16,23H2,1-5H3

InChI Key

SNURMEDSOLSWTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2N

Origin of Product

United States

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